molecular formula C21H22FN5O3 B2962886 3-(4-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034362-85-9

3-(4-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2962886
CAS No.: 2034362-85-9
M. Wt: 411.437
InChI Key: BYFAKYOPSSOAKY-UHFFFAOYSA-N
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Description

The compound 3-(4-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a heterocyclic molecule featuring a triazolone core, a piperidine-carbonyl linker, and a methyl-substituted pyridinone moiety. The presence of the 2-fluorophenyl group and the triazolone ring aligns with known bioactive compounds, particularly herbicides and antifungal agents .

Key structural attributes:

  • Triazolone core: A 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold, known for its stability and role in hydrogen bonding.
  • Piperidine-carbonyl linker: Enhances solubility and may influence conformational flexibility.
  • 2-Fluorophenyl substituent: Fluorination often improves metabolic stability and bioavailability.

Synthetic routes for analogous triazolone derivatives (e.g., carfentrazone-ethyl intermediates) involve elevated-temperature fluorination and optimized reaction conditions, achieving yields up to 75–82% .

Properties

IUPAC Name

3-[4-[[4-(2-fluorophenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O3/c1-25-10-4-5-15(19(25)28)20(29)26-11-8-14(9-12-26)13-18-23-24-21(30)27(18)17-7-3-2-6-16(17)22/h2-7,10,14H,8-9,11-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFAKYOPSSOAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H23FN6O4C_{21}H_{23}FN_{6}O_{4} with a molecular weight of approximately 426.44 g/mol. The structure features a triazole ring, a piperidine moiety, and a fluorophenyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : The triazole ring is known for its antifungal properties. Compounds containing triazole moieties have been shown to inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis in fungal cell membranes.
  • Anticancer Activity : Research indicates that derivatives of triazole compounds exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth may be linked to its capacity to induce apoptosis in cancer cells.

Anticancer Studies

A study published in PMC highlighted the effectiveness of triazole derivatives against colon carcinoma HCT-116 cells, with some compounds showing an IC50 value as low as 6.2 μM . The presence of the fluorophenyl group in the compound may enhance its lipophilicity, facilitating better cell membrane penetration and increased cytotoxicity.

Antimicrobial Studies

The compound's antimicrobial potential was evaluated against several pathogenic bacteria. In vitro assays demonstrated significant antibacterial activity compared to standard antibiotics like chloramphenicol. The mechanism involves disruption of bacterial cell wall synthesis .

Case Studies and Research Findings

StudyFocusFindings
PMC7412134Anticancer ActivityCompound exhibited IC50 values of 6.2 μM against HCT-116 cells; active against T47D breast cancer cells with IC50 values of 43.4 μM .
LGC StandardsAntimicrobial ActivityDemonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
PubChemGeneral ToxicityAssessed for potential toxicity; showed favorable profiles in preliminary screening .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related triazolones, pyridinones, and agrochemical intermediates (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Application/Synthesis Yield Key Reference
3-(4-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one 2-fluorophenyl, piperidine-carbonyl, methylpyridinone N/A (Theoretical/Experimental)
4,5-Dihydro-3-methyl-1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-1,2,4-triazol-5-(1H)-one 4-chloro-2-fluorophenyl, difluoromethyl Herbicide intermediate (75.7% yield)
5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile (Fipronil) Trifluoromethyl, pyrazole Insecticide (Broad-spectrum)
3-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one Trifluoromethylphenyl, sulfanyl-triazol N/A (Structural analogue)
Key Comparisons

Structural Variations and Bioactivity The target compound’s 2-fluorophenyl group contrasts with the 4-chloro-2-fluorophenyl substituent in carfentrazone-ethyl intermediates, which are potent herbicides . Fluorine’s electronegativity enhances binding to target enzymes (e.g., protoporphyrinogen oxidase in plants), but chloro substituents may increase lipophilicity and persistence in environmental matrices.

Synthetic Efficiency The synthesis of analogous triazolones (e.g., 4,5-dihydro-3-methyl-1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-1,2,4-triazol-5-(1H)-one) achieves ~75–82% yields via optimized fluorination and one-pot methods .

Computational Predictions Machine learning models (e.g., XGBoost) predict properties like superconducting critical temperatures (RMSE: 9.091 K, R²: 0.928) for chemical formulae . ChemGPS-NP analysis () positions compounds in chemical space beyond structural similarity. The target compound’s piperidine and pyridinone groups may occupy a unique region compared to simpler triazolones, influencing virtual screening outcomes .

Toxicological and Safety Profiles Triazolones and pyridinones are generally less toxic than pyrazoles like fipronil, which has high aquatic toxicity. However, contamination risks (e.g., pesticides, heavy metals) noted in herbal products () underscore the need for rigorous purity standards in synthesis .

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